(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-2-yl)methanol hydrochloride
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Overview
Description
“(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-2-yl)methanol hydrochloride” is a chemical compound that belongs to the class of imidazoles . Imidazoles are five-membered heterocyclic compounds that contain three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . They are key components in functional molecules used in a variety of everyday applications .
Synthesis Analysis
The synthesis of imidazoles has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . A specific example of a synthetic route involves the aminolysis of an epoxide with p-toluenesulfonamide, yielding two regioisomeric, separable amino alcohols .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a 2-aminobenzimidazole ring . This ring is an interesting structural moiety in medicinal chemistry, as it can interact with biological targets containing glutamate and aspartate residues via four hydrogen bonds .Chemical Reactions Analysis
Imidazoles are involved in a variety of chemical reactions. The bonds constructed during the formation of the imidazole are of particular interest . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .Properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-benzimidazol-2-ylmethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c11-5-8-9-6-3-1-2-4-7(6)10-8;/h11H,1-5H2,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KISOKDKVJHQCDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)NC(=N2)CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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